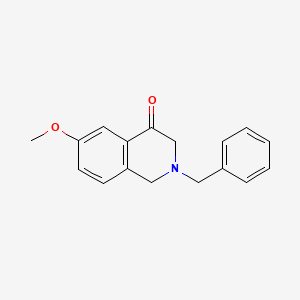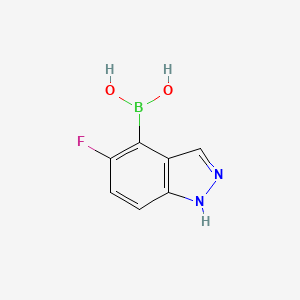
(5-Fluoro-1H-indazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-1H-indazol-4-yl)boronic acid is a boronic acid derivative that features a fluorinated indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and organic synthesis. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1H-indazol-4-yl)boronic acid typically involves the introduction of a boronic acid group to a pre-formed indazole ring. One common method is the palladium-catalyzed borylation of a halogenated indazole precursor. The reaction conditions often include the use of a palladium catalyst, a boron source such as bis(pinacolato)diboron, and a base like potassium carbonate in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-1H-indazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to modify the indazole ring or the boronic acid group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Reduction: Reduced indazole derivatives.
Scientific Research Applications
(5-Fluoro-1H-indazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form reversible covalent bonds with active site residues.
Industry: The compound can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Fluoro-1H-indazol-4-yl)boronic acid largely depends on its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to inhibition of enzyme activity or modulation of protein function. This property makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
- (5-Methyl-1H-indazol-4-yl)boronic acid
- (5-Chloro-1H-indazol-4-yl)boronic acid
- (5-Bromo-1H-indazol-4-yl)boronic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in (5-Fluoro-1H-indazol-4-yl)boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its methyl, chloro, or bromo counterparts.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in Suzuki-Miyaura coupling reactions, potentially leading to higher yields or selectivity.
- Applications: While all these compounds can be used in similar applications, the specific properties of the fluorinated derivative may make it more suitable for certain medicinal chemistry applications, particularly in the development of enzyme inhibitors or receptor modulators.
Properties
Molecular Formula |
C7H6BFN2O2 |
|---|---|
Molecular Weight |
179.95 g/mol |
IUPAC Name |
(5-fluoro-1H-indazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BFN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3,12-13H,(H,10,11) |
InChI Key |
PTLQAKBNORQWKL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


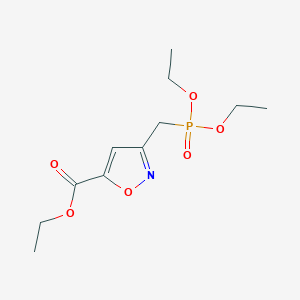

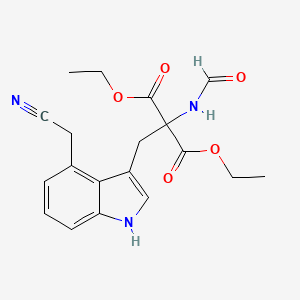
![2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B11766548.png)

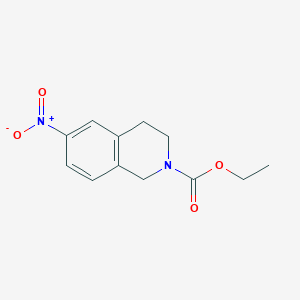
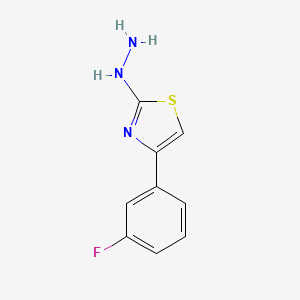
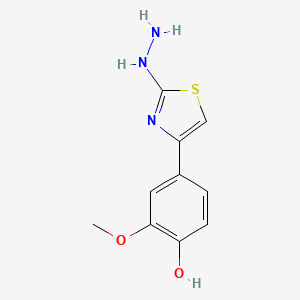
![(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11766577.png)



![(2R)-2-(Benzo[d][1,3]dioxol-5-yl)thiazolidine-4-carboxylic acid](/img/structure/B11766604.png)
